molecular formula C8H8BrClF3N B6199690 2-bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride CAS No. 2694734-26-2

2-bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride

Cat. No.: B6199690
CAS No.: 2694734-26-2
M. Wt: 290.5
InChI Key:
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Description

2-Bromo-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula BrC6H3(CF3)NH2 . It has a molecular weight of 240.02 . This compound is used in the synthesis and biochemical evaluation of a series of inhibitors of the hepatitis C virus (HCV) NS3 protease .


Molecular Structure Analysis

The molecular structure of 2-bromo-5-(trifluoromethyl)aniline consists of a benzene ring substituted with a bromine atom, a trifluoromethyl group, and an amine group .


Physical and Chemical Properties Analysis

2-Bromo-5-(trifluoromethyl)aniline is a liquid at room temperature . It has a refractive index of 1.522 and a density of 1.675 g/mL at 25 °C .

Safety and Hazards

This compound is classified as Eye Damage 1 and Skin Corrosion 1B, indicating it can cause serious eye damage and skin burns . It has a flash point of 113 °C . Safety measures include wearing protective equipment like a dust mask type N95 (US), eyeshields, and gloves .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride involves the bromination of 3-methyl-5-(trifluoromethyl)aniline followed by the reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-methyl-5-(trifluoromethyl)aniline", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Ice", "Water" ], "Reaction": [ "Step 1: Dissolve 3-methyl-5-(trifluoromethyl)aniline in glacial acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at 0-5°C until the solution turns yellow.", "Step 3: Add sodium hydroxide solution to the reaction mixture until the pH reaches 8-9.", "Step 4: Extract the product with ethyl acetate and wash with water.", "Step 5: Dry the organic layer with anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain 2-bromo-3-methyl-5-(trifluoromethyl)aniline as a yellow solid.", "Step 7: Dissolve the product in hydrochloric acid and cool the solution in an ice bath.", "Step 8: Collect the precipitated hydrochloride salt by filtration and wash with cold water.", "Step 9: Dry the product under vacuum to obtain 2-bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride as a white solid." ] }

CAS No.

2694734-26-2

Molecular Formula

C8H8BrClF3N

Molecular Weight

290.5

Purity

95

Origin of Product

United States

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